molecular formula C12H16O B12543968 3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one CAS No. 862832-26-6

3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one

Cat. No.: B12543968
CAS No.: 862832-26-6
M. Wt: 176.25 g/mol
InChI Key: IQWNLONYRKCDHE-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one is an organic compound that belongs to the class of bicyclic ketones. These compounds are characterized by their two-ring structure and the presence of a ketone functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a similar structure but different reactivity.

    Bicyclo[2.2.2]octan-2-one: A compound with a larger ring system, offering different chemical properties.

    Norbornanone: A well-known bicyclic ketone used in various chemical studies.

Uniqueness

3,4,5,6,7,8-Hexahydro-1,4-ethanonaphthalen-2(1H)-one is unique due to its specific ring structure and the presence of the ketone functional group, which imparts distinct reactivity and properties compared to other bicyclic ketones.

Properties

CAS No.

862832-26-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

tricyclo[6.2.2.02,7]dodec-2(7)-en-9-one

InChI

InChI=1S/C12H16O/c13-12-7-8-5-6-11(12)10-4-2-1-3-9(8)10/h8,11H,1-7H2

InChI Key

IQWNLONYRKCDHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3CCC2C(=O)C3

Origin of Product

United States

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